Cas no 122113-07-9 (1-Piperazinecarboxamide,4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)-N,N-diethyl-)
122113-07-9 structure
Product Name:1-Piperazinecarboxamide,4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)-N,N-diethyl-
Numero CAS:122113-07-9
MF:C16H24N6O2
MW:332.400762557983
CID:152998
PubChem ID:3078643
Update Time:2025-04-19
1-Piperazinecarboxamide,4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)-N,N-diethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazinecarboxamide,4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)-N,N-diethyl-
- 1-Piperazinecarboxamide, N,N-diethyl-4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-
- N,N-diethyl-4-(7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)piperazine-1-carboxamide
- 122113-07-9
- N,N-Diethyl-4-(7-methyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)piperazine-1-carboxamide
- DTXSID40924079
-
- Inchi: 1S/C16H24N6O2/c1-4-20(5-2)16(24)22-8-6-21(7-9-22)15-17-11-12-10-13(23)19(3)14(12)18-15/h11H,4-10H2,1-3H3
- Chiave InChI: LPMXXPGJAYATRD-UHFFFAOYSA-N
- Sorrisi: O=C(N(CC)CC)N1CCN(C2N=CC3CC(N(C)C=3N=2)=O)CC1
Proprietà calcolate
- Massa esatta: 332.19632
- Massa monoisotopica: 332.196074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 475
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 72.9
Proprietà sperimentali
- Densità: 1.259
- Punto di ebollizione: 618.5°Cat760mmHg
- Punto di infiammabilità: 327.9°C
- Indice di rifrazione: 1.589
- PSA: 72.88
1-Piperazinecarboxamide,4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)-N,N-diethyl- Letteratura correlata
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
122113-07-9 (1-Piperazinecarboxamide,4-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)-N,N-diethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti